molecular formula C11H14O2S B1425725 3,3-Dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid CAS No. 880166-21-2

3,3-Dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid

Cat. No. B1425725
M. Wt: 210.29 g/mol
InChI Key: SMLYDLZENAGPLJ-UHFFFAOYSA-N
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Description

“3,3-Dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid” is a chemical compound . It is a thiophene-based analog, which is a class of compounds that have been of interest to scientists due to their potential biological activity . Thiophene derivatives play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular formula of “3,3-Dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid” is C11H14O2S . Thiophene is a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For instance, a new [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation were disclosed to provide 2,3,5-trisubstituted thiophene derivatives .

Scientific Research Applications

Photochemical and Thermal Reactions

  • Research shows that benzo[b]thiophen-3-carboxylic acid 1,1-dioxide, a related compound, undergoes dimerization to form a cyclobutane structure under ultraviolet light and heat. This transformation indicates the potential for similar photochemical and thermal behaviors in 3,3-Dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid (Davies, Ennis, Mahavera, & Porter, 1977).

Ring Transformation and Enlargement

  • The compound demonstrates intriguing chemical flexibility, as shown by research on similar molecules like 3,3-dimethyl-2-phenyl-cyclopropenecarboxylic acid, which can transform into various open-chain carboxylic acids and cyclobutenones (Schmitz, Sonnenschein, & Kuban, 1985).

Reactions with Bromine

  • 3,3-Dimethyl-1-cyclobutene-carboxylic acid reacts with bromine to yield both trans and cis isomers of 1,2-dibromocyclobutane derivatives. This reaction is significant for understanding the reactivity of the cyclobutene ring in 3,3-Dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid (Kikkawa, Nomura, & Hosoya, 1972).

Synthesis of Photochromic Compounds

  • Cyclobutene-1,2-dione derivatives, including those with thiophene substituents, are synthesized for applications in photochromic materials. This suggests potential applications for 3,3-Dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid in developing new photochromic materials (Krayushkin, Shirinian, Belenkii, & Shadronov, 2002).

Solar Cell Applications

  • The structure of 3,3-dimethyl cyclobutane derivatives has been utilized in the design of cyanine dyes for improving photoelectric conversion in dye-sensitized solar cells, demonstrating potential renewable energy applications (Wu, Meng, Li, Teng, & Hua, 2009).

properties

IUPAC Name

3,3-dimethyl-1-thiophen-2-ylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c1-10(2)6-11(7-10,9(12)13)8-4-3-5-14-8/h3-5H,6-7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLYDLZENAGPLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(C2=CC=CS2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid
Reactant of Route 2
3,3-Dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid
Reactant of Route 3
3,3-Dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid
Reactant of Route 4
3,3-Dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid
Reactant of Route 5
3,3-Dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid
Reactant of Route 6
3,3-Dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid

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